

# A Comparative Cost-Effectiveness Analysis of Deep Anterior Lamellar Keratoplasty (DALK)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | dALK-3    |           |  |  |
| Cat. No.:            | B15575147 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Economic Viability of DALK in Corneal Transplantation.

Deep Anterior Lamellar Keratoplasty (DALK) has emerged as a significant advancement in the surgical management of corneal stromal pathologies, such as keratoconus, offering a viable alternative to traditional Penetrating Keratoplasty (PK). This guide provides a comprehensive comparison of the cost-effectiveness of DALK against other corneal transplantation techniques, supported by experimental data and detailed methodologies. The analysis is intended to inform research, clinical trial design, and healthcare policy decisions by presenting a clear economic perspective on the available treatment options.

## DALK vs. Penetrating Keratoplasty (PK): A Cost-Utility Showdown

The primary economic and clinical comparison for DALK is with PK, the historical gold standard for full-thickness corneal disease. Multiple studies have evaluated the cost-effectiveness of these two procedures, particularly in the context of keratoconus.

A key study performed an incremental cost-utility analysis from a health systems perspective, demonstrating that while DALK is a more expensive procedure upfront, it yields a favorable cost-effectiveness ratio over the long term.[1] Over a 20-year period, PK was identified as the lower-cost procedure initially.[1] However, DALK resulted in an incremental quality-adjusted life-year (QALY) gain of 0.8 at an incremental cost of \$2,420, leading to an incremental cost-utility



ratio of \$3,025 per QALY gained.[1] This suggests that, where resources are available, DALK should be considered a first-line treatment for keratoconus.[1]

Another economic evaluation conducted in the Netherlands found that DALK was both more costly and more effective than PK.[2][3] The mean total costs per patient were €7,607 for DALK and €6,552 for PK.[2][3] The incremental cost-effectiveness ratio was €9,977 per clinically improved patient based on the National Eye Institute Visual Functioning Questionnaire.[2][3]

The long-term benefits of DALK, such as lower rates of graft failure and endothelial cell loss, are significant drivers of its cost-effectiveness.[1][4] While long-term graft survival data for DALK are still accumulating, projections suggest a higher 20-year graft survival rate compared to PK (63.2% vs. 40.6%, respectively).[5]

**Ouantitative Data Summary: DALK vs. PK** 

| Metric                                                          | DALK                                 | PK                                | Source |
|-----------------------------------------------------------------|--------------------------------------|-----------------------------------|--------|
| Incremental Cost                                                | \$2,420                              | -                                 | [1]    |
| Incremental QALY<br>Gain                                        | 0.8                                  | -                                 | [1]    |
| Incremental Cost-<br>Utility Ratio                              | \$3,025 / QALY                       | \$3,750 / QALY (vs. no treatment) | [1]    |
| Mean Total Cost<br>(Netherlands Study)                          | €7,607                               | €6,552                            | [2][3] |
| Incremental Cost-<br>Effectiveness Ratio<br>(Netherlands Study) | €9,977 / clinically improved patient | -                                 | [2][3] |
| Predicted 20-Year<br>Graft Survival                             | 63.2%                                | 40.6%                             | [5]    |
| 5-Year Postoperative<br>Endothelial Cell Loss                   | -22%                                 | -50%                              | [4]    |

### **Experimental Protocols**







The cost-effectiveness analyses cited are typically based on established modeling techniques. The general methodology is outlined below.

#### Cost-Utility Analysis Protocol:

- Perspective: The analysis is usually conducted from a health systems or societal perspective.
- Time Horizon: A long-term time horizon, often 20 years or more, is used to capture the long-term benefits and costs, including graft failure and repeat procedures.[1]
- Model Structure: A decision-analytic model, such as a Markov model or a decision tree, is constructed to simulate the clinical and economic outcomes of patients undergoing DALK or PK.

#### · Data Inputs:

- Costs: Include direct medical costs such as the surgical procedure, surgeon fees, facility fees, donor tissue, post-operative care, and management of complications.
- Clinical Probabilities: Transition probabilities between health states (e.g., successful graft, graft rejection, graft failure) are derived from published literature and clinical trial data.
- Utilities: Health-related quality of life is measured in QALYs, often derived from visual acuity outcomes and patient-reported outcome measures like the National Eye Institute Visual Functioning Questionnaire.[2][3]
- Analysis: The model calculates the total costs and QALYs for each treatment strategy. The
  incremental cost-effectiveness ratio (ICER) is then calculated as the difference in costs
  divided by the difference in QALYs.
- Sensitivity Analysis: One-way and probabilistic sensitivity analyses are performed to assess the robustness of the results to uncertainty in the input parameters.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Incremental Cost-Utility Analysis of Deep Anterior Lamellar Keratoplasty Compared with Penetrating Keratoplasty for the Treatment of Keratoconus | Ento Key [entokey.com]
- 2. Economic evaluation of deep anterior lamellar keratoplasty versus penetrating keratoplasty in The Netherlands PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cost-Effectiveness Analysis of Descemet's Membrane Endothelial Keratoplasty Versus Descemet's Stripping Endothelial Keratoplasty in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]



• To cite this document: BenchChem. [A Comparative Cost-Effectiveness Analysis of Deep Anterior Lamellar Keratoplasty (DALK)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575147#cost-effectiveness-analysis-of-dalk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com